molecular formula C7H12N4O3 B12357312 N'-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide

N'-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide

Cat. No.: B12357312
M. Wt: 200.20 g/mol
InChI Key: SNCDZMFAUQTIIJ-UHFFFAOYSA-N
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Description

N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide is a chemical compound with the molecular formula C7H10N4O3 It is known for its unique structure, which includes a diazinane ring with hydroxy, dimethyl, and dioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with maleimides in the presence of furfural. This reaction yields the desired product in moderate to high yields, depending on the specific conditions employed .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide include:

Uniqueness

N’-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide is unique due to its specific structural features, such as the diazinane ring and the presence of hydroxy, dimethyl, and dioxo groups

Properties

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

N'-hydroxy-1,6-dimethyl-2,4-dioxo-1,3-diazinane-5-carboximidamide

InChI

InChI=1S/C7H12N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h3-4,14H,1-2H3,(H2,8,10)(H,9,12,13)

InChI Key

SNCDZMFAUQTIIJ-UHFFFAOYSA-N

Isomeric SMILES

CC1C(C(=O)NC(=O)N1C)/C(=N/O)/N

Canonical SMILES

CC1C(C(=O)NC(=O)N1C)C(=NO)N

Origin of Product

United States

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